5-Aminopentyl Methanthiosulfonate Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

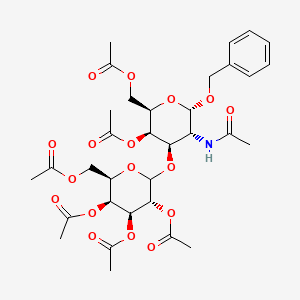

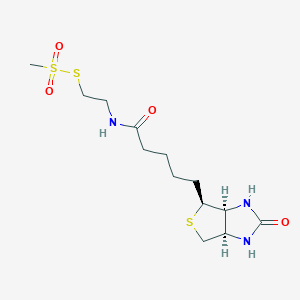

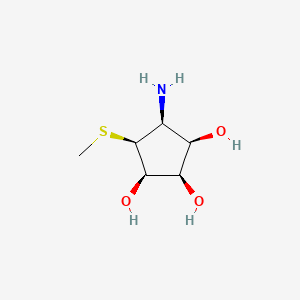

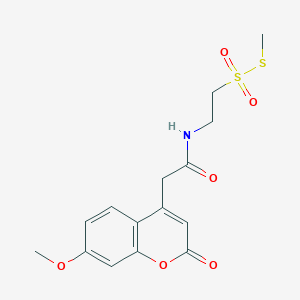

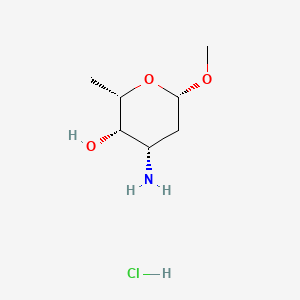

5-Aminopentyl Methanthiosulfonate Hydrobromide is a synthetic reagent used in the formation of C-X and C-S bonds . It has a molecular formula of C6H15NO2S2.BrH and a molecular weight of 278.23 .

Molecular Structure Analysis

The molecular structure of 5-Aminopentyl Methanthiosulfonate Hydrobromide consists of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 2 sulfur atoms, and 1 bromine atom .Physical And Chemical Properties Analysis

5-Aminopentyl Methanthiosulfonate Hydrobromide is a solid substance that is soluble in DMSO and water . It should be stored at -20° C. Its melting point is between 102-105°C (lit.) .Scientific Research Applications

Proteomics Research

5-Aminopentyl Methanthiosulfonate Hydrobromide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and characterization of proteins and their complex interactions within the biological system.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a reagent for C-S bond formation . It’s particularly valuable in the synthesis of complex molecules where the introduction of a sulfur atom is required. Its role in facilitating the formation of carbon-sulfur bonds makes it a staple in the synthesis of various sulfur-containing organic compounds.

Pharmaceutical Development

5-Aminopentyl Methanthiosulfonate Hydrobromide: plays a role in the development of pharmaceuticals by acting as a standard for chemical analysis and quality control . It helps ensure the purity and consistency of pharmaceutical products by serving as a reference point in analytical methods such as HPLC and mass spectrometry.

Medical Research

In medical research, this compound is used for experimental studies, particularly in the field of drug discovery . It may be involved in the screening of potential drug candidates or the study of drug-receptor interactions, contributing to the understanding of how drugs exert their effects at the molecular level.

Chemical Synthesis

This compound is also a key player in chemical synthesis, where it is used to create a variety of chemical products . Its ability to act as a cross-linker due to its reactive functional groups allows for the construction of polymers and other macromolecules with specific properties.

Industrial Applications

In industrial settings, 5-Aminopentyl Methanthiosulfonate Hydrobromide can be used in the manufacture of specialty chemicals. Its unique chemical properties may be harnessed in processes such as the production of dyes, resins, and other materials that require precise chemical modifications.

Environmental Research

Lastly, this compound finds applications in environmental research. It can be used in studies that assess the impact of chemicals on the environment, such as toxicity studies or biodegradation assessments . Its role in environmental research helps in understanding the ecological consequences of chemical exposure and supports the development of safer chemical practices.

Safety and Hazards

properties

IUPAC Name |

5-methylsulfonothioyloxypentan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S2.BrH/c1-11(8,10)9-6-4-2-3-5-7;/h2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULAFMTOZSEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCCCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylsulfonothioyloxypentan-1-amine;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

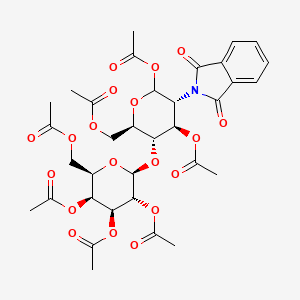

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)